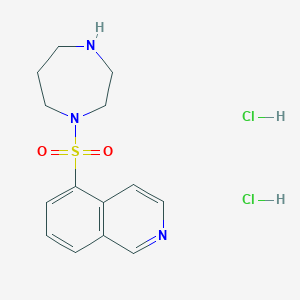

Fasudil dihydrochloride

Description

Properties

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXXIYDYFSNHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880058 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203911-27-7 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fasudil Dihydrochloride: A Deep Dive into its Neuronal Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fasudil dihydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a promising therapeutic agent for a range of neurological disorders. Initially approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its neuroprotective and neuroregenerative properties have garnered significant attention in the fields of neuroscience and drug development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of fasudil on neurons, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: ROCK Inhibition

The primary mechanism of action of fasudil is the competitive inhibition of ROCK, a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. There are two main isoforms of ROCK: ROCK1 and ROCK2. Fasudil, and its more potent active metabolite hydroxyfasudil, inhibit both isoforms.

Quantitative Inhibition Data

The inhibitory activity of fasudil and its metabolite against ROCK and other kinases is summarized in the table below.

| Compound | Target | Parameter | Value |

| Fasudil (HA-1077) | ROCK1 | Ki | 0.33 µM[1] |

| ROCK2 | IC50 | 0.158 µM[1] | |

| PKA | IC50 | 4.58 µM[1] | |

| PKC | IC50 | 12.30 µM[1] | |

| PKG | IC50 | 1.650 µM[1] | |

| Hydroxyfasudil | ROCK1 | IC50 | 0.73 µM[2][3] |

| (HA-1100) | ROCK2 | IC50 | 0.72 µM[2][3] |

Key Neuronal Effects of Fasudil

Inhibition of the RhoA/ROCK pathway by fasudil in neurons leads to a cascade of downstream effects that contribute to its therapeutic potential.

Neuroprotection and Promotion of Neuronal Survival

Fasudil has been shown to protect neurons from apoptosis and promote their survival in various models of neuronal injury, including ischemia and neurodegenerative diseases.[4] This neuroprotective effect is mediated through the modulation of several key signaling pathways.

Signaling Pathway: Fasudil-Mediated Neuroprotection

Caption: Fasudil inhibits ROCK, leading to reduced PTEN activity, subsequent activation of the pro-survival Akt pathway, and ultimately, the inhibition of neuronal apoptosis.

Promotion of Neurite Outgrowth and Axonal Regeneration

A critical function of the RhoA/ROCK pathway is the regulation of actin dynamics, which are essential for growth cone collapse and neurite retraction. By inhibiting ROCK, fasudil promotes neurite outgrowth and axonal regeneration, crucial processes for recovery from neuronal injury.[5][6]

Signaling Pathway: Fasudil's Effect on the Neuronal Cytoskeleton

Caption: Fasudil inhibits ROCK, preventing the phosphorylation and inactivation of cofilin by LIMK. Active cofilin promotes actin depolymerization, a key process for neurite outgrowth.

Modulation of Synaptic Plasticity

Recent studies have indicated that fasudil can also influence synaptic function. Chronic treatment with fasudil has been shown to alter the dynamics of synaptic vesicles, reducing the proportion of actively recycling vesicles and shortening their lifetime, which results in a reduction of the synaptic response upon stimulation.[7]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic effects of fasudil have been quantified in various experimental and clinical settings.

Preclinical Data in Animal Models

| Model | Species | Fasudil Dose | Outcome Measure | Result |

| Spinal Cord Ischemia | Rat | 10 mg/kg, IV | Neurologic Deficit Score (NDS) | Significant improvement in NDS at 7 and 14 days[8] |

| Intact Neurons in Gray Matter | Significantly greater number of intact neurons[8] | |||

| Spinal Cord Trauma | Mouse | 10 mg/kg, IP | Motor Recovery | Significant improvement in motor recovery[9] |

| Apoptosis (TUNEL staining) | Significant decrease in apoptosis[9] | |||

| Spinal Cord Injury | Rat | 10 mg/kg, IP | Basso, Beattie, and Bresnahan (BBB) score | Significant improvement in BBB score[4] |

Clinical Trial Data in Neurological Disorders

| Disorder | Phase | Fasudil Dose | Key Finding |

| Alzheimer's Disease (FEAD study) | Phase 2 | 120 mg/day, oral (maintenance) | Ongoing, assessing improvement in working memory and other cognitive functions[10] |

| Parkinson's Disease | Phase 2a | 22 mg or 44 mg, oral, twice daily | Ongoing, assessing safety, tolerability, and symptomatic efficacy[11] |

| Amyotrophic Lateral Sclerosis (ROCK-ALS) | Phase 2 | 30 mg or 60 mg, IV, daily for 20 days | Well-tolerated and safe; signals of motor neuron preservation observed[12] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the neuronal effects of fasudil.

In Vitro Rho-Kinase (ROCK) Activity Assay

This assay measures the ability of fasudil to inhibit ROCK-mediated phosphorylation of a substrate, typically Myosin Phosphatase Target Subunit 1 (MYPT1).

Experimental Workflow: ROCK Activity Assay

Caption: Workflow for an in vitro ROCK activity assay using an ELISA-based format.

Methodology:

-

Plate Coating: Coat a 96-well microplate with a recombinant MYPT1 substrate.

-

Reaction Setup: Add active ROCK enzyme to the wells in the presence of varying concentrations of fasudil or a vehicle control.

-

Initiation: Start the phosphorylation reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: After washing, add a primary antibody specific for phosphorylated MYPT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of fasudil.

Western Blotting for Phosphorylated Downstream Effectors

This technique is used to quantify the levels of phosphorylated (and thus activated or inactivated) downstream targets of ROCK, such as LIMK and cofilin, in neuronal cell lysates.

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., primary hippocampal neurons or a neuronal cell line) and treat with fasudil at desired concentrations and time points.

-

Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-LIMK, anti-phospho-cofilin) and total protein as a loading control (e.g., anti-GAPDH, anti-β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence Staining of the Actin Cytoskeleton

This method allows for the visualization of changes in the F-actin cytoskeleton in neurons in response to fasudil treatment.

Experimental Workflow: Immunofluorescence Staining

Caption: A typical workflow for immunofluorescence staining of the F-actin cytoskeleton in cultured neurons.

Methodology:

-

Cell Culture: Plate neuronal cells on glass coverslips.

-

Treatment: Treat the cells with fasudil or vehicle.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Permeabilization: Permeabilize the cell membranes with a detergent such as 0.1-0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1-5% BSA in PBS).

-

Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to specifically label F-actin.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

MTT Assay for Neuronal Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed neuronal cells in a 96-well plate.

-

Treatment: Expose the cells to various concentrations of fasudil and/or a neurotoxic agent.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound exerts its profound effects on neurons primarily through the inhibition of the RhoA/ROCK signaling pathway. This action triggers a cascade of downstream events that collectively contribute to neuroprotection, enhanced neurite outgrowth, and modulation of neuroinflammation and synaptic plasticity. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential for a variety of neurological conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate neuronal mechanisms of fasudil and to explore its full therapeutic promise. As our understanding of the complex signaling networks in the nervous system continues to grow, the targeted inhibition of key regulatory nodes, such as ROCK, by compounds like fasudil, represents a compelling strategy for the development of novel neurotherapeutics.

References

- 1. scispace.com [scispace.com]

- 2. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Examination of synaptic vesicle recycling using FM dyes during evoked, spontaneous, and miniature synaptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Phosphorylation of Actin-Depolymerizing Factor/Cofilin by LIM-Kinase Mediates Amyloid β-Induced Degeneration: A Potential Mechanism of Neuronal Dystrophy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Fasudil Dihydrochloride: A Comprehensive Technical Guide to its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil dihydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has garnered significant attention for its therapeutic potential in a range of cardiovascular and neurological disorders. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of ROCK, leading to the modulation of a multitude of downstream signaling pathways. This technical guide provides an in-depth exploration of the downstream targets of Fasudil, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Primary Target: Rho-Associated Kinase (ROCK)

Fasudil and its active metabolite, hydroxyfasudil, are highly selective inhibitors of the two ROCK isoforms, ROCK1 and ROCK2. Inhibition of ROCK is the central event that triggers the cascade of downstream effects.

Quantitative Data: Inhibitory Activity of Fasudil and its Metabolite

The following table summarizes the inhibitory constants (IC50 and Ki) of Fasudil and hydroxyfasudil against ROCK and a selection of other protein kinases, highlighting its selectivity.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference(s) |

| Fasudil | ROCK1 | 10.7 | 0.33 | [1] |

| ROCK2 | 1.9 | - | [2][3] | |

| Protein Kinase A (PKA) | 4.58 | - | [1] | |

| Protein Kinase C (PKC) | 12.30 | - | [1] | |

| Protein Kinase G (PKG) | 1.650 | - | [1] | |

| Myosin Light Chain Kinase (MLCK) | 95 | 32 | ||

| Mitogen- and stress-activated protein kinase (MSK1) | 5 | - | [3] | |

| Protein kinase C-related kinase 2 (PRK2) | 4 | - | [3] | |

| Hydroxyfasudil | ROCK1 | 0.73 | - | |

| ROCK2 | 0.72 | - | ||

| Myosin Light Chain Kinase (MLCK) | >50-100 times less potent than for ROCK | - | ||

| Protein Kinase C (PKC) | >50-100 times less potent than for ROCK | - |

Downstream Signaling Pathways and Targets

The inhibition of ROCK by Fasudil initiates a series of downstream events that collectively contribute to its pharmacological effects.

Vasodilation and Regulation of Smooth Muscle Contraction

The most well-characterized downstream effect of Fasudil is the relaxation of vascular smooth muscle, leading to vasodilation. This is primarily achieved through the modulation of Myosin Light Chain (MLC) phosphorylation.

Signaling Pathway: RhoA/ROCK-Mediated Smooth Muscle Contraction

Caption: RhoA/ROCK signaling pathway in smooth muscle contraction and its inhibition by Fasudil.

Key Downstream Targets:

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its activity. By inhibiting ROCK, Fasudil prevents the inactivation of MLCP.

-

Myosin Light Chain (MLC): With MLCP remaining active, it dephosphorylates MLC. The dephosphorylated state of MLC leads to smooth muscle relaxation and vasodilation.

Quantitative Effects:

-

Treatment with 30 µM Fasudil resulted in a significant reduction in the ratio of phosphorylated MLC (pMLC) to total MLC by 23.2% in detached retinal explants[4].

-

Similarly, the ratio of phosphorylated cofilin, another downstream effector of ROCK, to total cofilin was reduced by 25.8% with 30 µM Fasudil treatment[4].

Endothelial Function and Nitric Oxide Production

Fasudil enhances endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator.

Signaling Pathway: Fasudil's Effect on eNOS Expression

Caption: Fasudil-mediated upregulation of eNOS and nitric oxide production.

Key Downstream Targets:

-

Endothelial Nitric Oxide Synthase (eNOS): Fasudil increases the expression and stability of eNOS mRNA, leading to higher levels of eNOS protein and subsequently, increased NO production[5][6].

Quantitative Effects:

-

Fasudil (5 mg/kg/day) significantly restored the total nitrite production in the aortic tissue of diabetic rats[1].

-

In human umbilical vein endothelial cells (HUVECs), hydroxyfasudil (10 µmol/L) led to a 1.9-fold increase in eNOS mRNA and a 1.6-fold increase in eNOS protein expression. This correlated with a 1.5-fold and 2.3-fold increase in eNOS activity and NO production, respectively.

Renin-Angiotensin System

Fasudil influences the renin-angiotensin system, a critical regulator of blood pressure.

Key Downstream Target:

-

Angiotensin-Converting Enzyme (ACE): ROCK activation increases the expression and activity of ACE. By inhibiting ROCK, Fasudil can lead to a reduction in circulating ACE and consequently, a decrease in the production of angiotensin II, a potent vasoconstrictor.

Quantitative Effects:

-

Co-treatment with Fasudil (33 μg·kg−1·min−1) significantly attenuated the hemodynamic changes induced by acute Angiotensin II infusion in growth-restricted rats, although it did not completely abolish the differential increase in blood pressure[7][8].

Inflammation and Immune Response

Fasudil exhibits significant anti-inflammatory properties by modulating various components of the immune system.

Logical Relationship: Fasudil's Anti-inflammatory Mechanisms

Caption: Mechanisms of Fasudil's anti-inflammatory effects.

Key Downstream Targets:

-

Nuclear Factor-kappa B (NF-κB): Fasudil suppresses the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes[2][9].

-

Pro-inflammatory Cytokines: Fasudil treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[1][10][11].

-

Macrophage Polarization: Fasudil promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype[12][13].

Quantitative Effects:

-

In a rat model of sepsis-induced acute kidney injury, Fasudil treatment significantly decreased plasma TNF-α levels from 185.1 ± 12.6 pg/mL in the control group to 89.5 ± 9.7 pg/mL[10].

-

In a mouse model of experimental autoimmune encephalomyelitis, Fasudil treatment significantly inhibited the production of IL-1β, IL-6, and TNF-α in the spinal cords[1].

-

Fasudil treatment of IFN-γ-stimulated BV-2 microglia significantly inhibited TNF-α production[12].

Neuronal Function and Neuroprotection

Fasudil has demonstrated significant neuroprotective effects in various models of neurological disorders.

Key Downstream Targets and Effects:

-

Apoptosis: Fasudil inhibits neuronal apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Axonal Growth: By inhibiting ROCK, Fasudil promotes axonal regeneration and neurite outgrowth.

-

Synaptic Plasticity: Fasudil can influence synaptic vesicle dynamics and synaptic plasticity.

-

Tau Phosphorylation: Fasudil has been shown to reduce the phosphorylation of tau protein, a hallmark of Alzheimer's disease.

Quantitative Effects:

-

In a rat model of spinal cord ischemia, pretreatment with Fasudil resulted in a significantly higher number of intact neurons in the gray matter (25 ± 7) compared to the control group (11 ± 5)[13].

-

Fasudil treatment (30 and 100 mg·kg−1) in SOD1G93A mice, a model for ALS, delayed the mean disease onset by approximately 10% and extended their mean survival time by 6-7%[10].

-

In N2a cells subjected to ischemia/reperfusion, Fasudil significantly improved the 24-hour survival rate[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of Fasudil.

Western Blot Analysis for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To quantify the change in MLC phosphorylation in response to Fasudil treatment.

Methodology:

-

Sample Preparation:

-

Treat cells or tissues with the desired concentration of Fasudil for the specified duration.

-

Lyse the cells or homogenize the tissues in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer contains 2% SDS and 0.5M TEAB[2].

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g., anti-p-MLC (Ser19)) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software. The level of p-MLC is typically expressed as a ratio of p-MLC to total MLC or the housekeeping protein.

-

Experimental Workflow: Western Blot for p-MLC

Caption: A typical workflow for Western blot analysis of phosphorylated proteins.

eNOS mRNA Stability Assay

Objective: To determine the effect of Fasudil on the half-life of eNOS mRNA.

Methodology:

-

Cell Culture and Treatment:

-

Culture endothelial cells (e.g., HUVECs) to near confluence.

-

Treat the cells with Fasudil at the desired concentration for a specified period.

-

-

Transcriptional Arrest:

-

Add a transcription inhibitor, such as Actinomycin D (typically 5-10 µg/mL), to the cell culture medium to block new mRNA synthesis[14]. This is considered time point zero.

-

-

RNA Extraction:

-

Harvest the cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

Extract total RNA from the cells at each time point using a suitable RNA extraction kit or method (e.g., TRIzol reagent).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA[14].

-

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for eNOS and a stable housekeeping gene (e.g., GAPDH, β-actin) to normalize the data.

-

-

Data Analysis:

-

Calculate the relative amount of eNOS mRNA at each time point, normalized to the housekeeping gene.

-

Plot the natural logarithm of the relative eNOS mRNA abundance against time.

-

The half-life (t1/2) of the mRNA can be calculated from the slope (k) of the linear regression line using the formula: t1/2 = -ln(2)/k.

-

Angiotensin-Converting Enzyme (ACE) Activity Assay

Objective: To measure the effect of Fasudil on ACE activity in tissue or serum samples.

Methodology:

-

Sample Preparation:

-

For tissue samples, homogenize the tissue in an appropriate buffer (e.g., 100 mM TRIS-HCl, pH 7.0) and centrifuge to obtain the supernatant[15].

-

Serum or plasma can often be used directly or with dilution.

-

-

Assay Reaction:

-

Several commercial kits are available for measuring ACE activity, often using a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-Phe(NO2)-Pro) or a colorimetric substrate.

-

Prepare a reaction mixture containing the assay buffer, the ACE substrate, and the sample (with or without pre-incubation with Fasudil). A typical reaction buffer may contain 100 mM TRIS-HCl, 50 mM NaCl, and 10 µM ZnCl2[15].

-

Initiate the reaction by adding the substrate or the enzyme (sample).

-

-

Measurement:

-

For fluorometric assays, monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., ex 340 nm / em 405 nm)[15].

-

For colorimetric assays, measure the change in absorbance at the specified wavelength.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence or absorbance per unit time).

-

Determine the ACE activity in the samples, often expressed in units per liter (U/L) or units per milligram of protein, by comparing the reaction rate to a standard curve.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

Objective: To detect and quantify apoptosis in cells or tissues treated with Fasudil.

Methodology:

-

Sample Preparation:

-

For cultured cells, grow them on coverslips or in chamber slides and treat with Fasudil to induce or inhibit apoptosis.

-

For tissue sections, use paraffin-embedded or frozen sections.

-

-

Fixation and Permeabilization:

-

Fix the cells or tissue sections with a cross-linking fixative such as 4% paraformaldehyde in PBS.

-

Permeabilize the samples with a detergent like Triton X-100 (e.g., 0.2% in PBS) to allow the labeling reagents to access the nucleus[6].

-

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., biotin-dUTP, Br-dUTP, or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

-

Detection:

-

If a biotin-labeled dUTP was used, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate like DAB to produce a colored precipitate in apoptotic nuclei[6].

-

If a Br-dUTP was used, detect with a fluorescently labeled anti-BrdU antibody.

-

If a fluorescently labeled dUTP was used, the signal can be directly visualized.

-

-

Visualization and Quantification:

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all nuclei.

-

Visualize the samples using a light or fluorescence microscope.

-

Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

-

Proteomics Sample Preparation for Mass Spectrometry

Objective: To identify and quantify changes in the brain proteome following Fasudil treatment.

Methodology:

-

Tissue Homogenization and Protein Extraction:

-

Rapidly dissect and freeze the brain tissue in liquid nitrogen to preserve protein integrity.

-

Homogenize the frozen tissue in a lysis buffer containing strong detergents (e.g., 2% SDS) and protease/phosphatase inhibitors to ensure complete protein solubilization[2][3].

-

Use sonication to further disrupt the tissue and shear DNA.

-

-

Protein Quantification and Reduction/Alkylation:

-

Centrifuge the homogenate to pellet debris and collect the supernatant containing the proteins.

-

Quantify the protein concentration.

-

Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide to prevent disulfide bond reformation[2].

-

-

Protein Digestion:

-

Remove the detergents, which can interfere with mass spectrometry, using methods like filter-aided sample preparation (FASP) or S-Trap columns[3].

-

Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves after lysine and arginine residues.

-

-

Peptide Cleanup and Labeling (Optional):

-

Clean up the peptide mixture to remove salts and other contaminants using solid-phase extraction (e.g., C18 cartridges).

-

For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT) to allow for the simultaneous analysis of multiple samples[3].

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC) based on their physicochemical properties.

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides, and the second (MS2) fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS fragmentation data against a protein sequence database to identify the peptides and, by inference, the proteins.

-

For quantitative proteomics, the relative abundance of proteins across different samples is determined based on the intensity of the MS1 signal or the reporter ions from the isobaric tags.

-

Conclusion

This compound, through its primary action as a ROCK inhibitor, exerts a wide range of effects on numerous downstream targets and signaling pathways. These multifaceted actions, including vasodilation, enhancement of endothelial function, anti-inflammatory effects, and neuroprotection, underscore its therapeutic potential in a variety of disease contexts. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of Fasudil and to explore its clinical applications. The continued investigation of its downstream targets will undoubtedly pave the way for novel therapeutic strategies targeting the Rho/ROCK signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fasudil alleviates the vascular endothelial dysfunction and several phenotypes of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of tissue angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain Proteomics: Sample Preparation Techniques for the Analysis of Rat Brain Samples Using Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Fasudil, a Rho-Kinase Inhibitor, After Spinal Cord Ischemia and Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart | MDPI [mdpi.com]

Fasudil Dihydrochloride: A Deep Dive into its Impact on Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Fasudil dihydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, on the dynamics of the actin cytoskeleton. Fasudil's ability to modulate fundamental cellular processes by targeting the actin cytoskeleton has positioned it as a significant tool in both research and therapeutic development.

Core Mechanism of Action: Inhibition of the Rho/ROCK Pathway

Fasudil's primary mechanism of action involves the competitive inhibition of ROCK, a key downstream effector of the small GTPase RhoA.[1][2][3] The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton organization, controlling processes such as stress fiber formation, focal adhesion assembly, cell contraction, migration, and proliferation.[2][4][5]

Under normal physiological conditions, activated RhoA (RhoA-GTP) binds to and activates ROCK.[6] ROCK, in turn, phosphorylates several downstream targets that directly influence actin dynamics. A primary substrate is the myosin light chain (MLC), which, upon phosphorylation, promotes the interaction of actin and myosin, leading to increased cellular contractility and the formation of stress fibers.[1][3][5] ROCK also phosphorylates and inactivates myosin light chain phosphatase (MLCP), further enhancing the phosphorylated state of MLC.[1] Additionally, ROCK can influence actin polymerization through its effects on proteins like LIM kinase (LIMK), which is involved in regulating cofilin, an actin-depolymerizing factor.[5]

Fasudil, by inhibiting ROCK, disrupts this cascade. This leads to a reduction in MLC phosphorylation, a decrease in actomyosin contractility, and subsequent disassembly or reorganization of actin stress fibers.[1][5] This disruption of the actin cytoskeleton underlies Fasudil's observed effects on cell morphology, adhesion, and motility.

Quantitative Effects of Fasudil on Actin-Dependent Cellular Processes

The following tables summarize the quantitative data from various studies investigating the effects of Fasudil on key cellular processes reliant on actin cytoskeleton dynamics.

Table 1: Effect of Fasudil on Cell Migration and Invasion

| Cell Type | Assay | Fasudil Concentration | Incubation Time | Result | Reference |

| 95D Lung Carcinoma | Transwell Migration Assay | 0.75 mg/mL | 6 hours | Number of migrated cells decreased from 43.17 ± 3.06 (control) to 20.67 ± 2.81. | [7] |

| 95D Lung Carcinoma | Transwell Invasion Assay | 0.75 mg/mL | 6 hours | Number of invading cells decreased from 40.23 ± 3.15 (control) to 18.56 ± 2.78. | [7] |

| HT1080 Fibrosarcoma | Transwell Migration Assay | 50 µmol/L | 6 hours | ~50% inhibition of cell migration. | [8] |

| MDA-MB-231 Breast Cancer | Transwell Migration Assay | 50 µmol/L | 6 hours | ~50% inhibition of cell migration. | [8] |

| Glioma Cells | Transwell Migration Assay | 100 µM | Not Specified | Reduced transmembrane migration to 25.36% of control. | [9] |

Table 2: Effect of Fasudil on Actin Cytoskeleton Organization

| Cell Type | Assay | Fasudil Concentration | Incubation Time | Result | Reference |

| Murine Cultured Astrocytes | Immunofluorescence (F-actin/G-actin staining) | 100 µM | 24 hours | F-actin abundance decreased to 24 ± 5% of control; G-actin abundance increased to 480 ± 180% of control. | [10] |

| Human Urethral Scar Fibroblasts | Immunofluorescence (F-actin staining) | 12.5, 25, 50 µmol/L | 24 hours | Dose-dependent decrease in F-actin fluorescence intensity and a reduction in F-actin bundles with a concomitant increase in F-actin globular structures. | [11] |

| MDA-MB-231 Breast Cancer | Immunofluorescence (Phalloidin staining) | 10 µM | 24 hours | Partial disorganization of stress fibers. | [5] |

| A549 Lung Cancer | Immunofluorescence (Phalloidin staining) | 10 µM | 24 hours | Partial disorganization of stress fibers. | [5] |

Table 3: Effect of Fasudil on Protein Expression Related to Actin Dynamics

| Cell Type | Protein | Fasudil Concentration | Incubation Time | Result | Reference |

| Human Urethral Scar Fibroblasts | Arp2, Arp3, WASP, WAVE2 | 12.5, 25, 50 µmol/L | 24 hours | Dose-dependent decrease in protein expression. | [11][12] |

| A549 Lung Cancer | RhoA, VEGF | Not Specified | Not Specified | Significant downregulation of RhoA and VEGF expression. | [4] |

| 95D Lung Carcinoma | MYPT1 | 0.75 mg/mL | Not Specified | Reduced by 29.4%. | [7][13] |

Detailed Experimental Protocols

Immunofluorescence Staining for F-actin

This protocol is a generalized procedure based on methodologies cited in the literature for visualizing the effects of Fasudil on the actin cytoskeleton.[5][11][14]

-

Cell Culture and Treatment: Plate cells (e.g., fibroblasts, cancer cell lines) onto glass coverslips in a culture dish and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 10-100 µM) or vehicle control for the specified duration (e.g., 24 hours).[5][11]

-

Fixation: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes.[11] This step is crucial for allowing the fluorescent probe to access the intracellular actin filaments.

-

Blocking: To reduce non-specific background staining, incubate the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes at room temperature.

-

F-actin Staining: Incubate the cells with a fluorescently-conjugated phalloidin derivative (e.g., Alexa Fluor 488 phalloidin or Texas Red-phalloidin) diluted in blocking solution for 1 hour at room temperature in the dark.[5][11] Phalloidin has a high affinity for filamentous actin (F-actin).

-

Nuclear Counterstaining: Wash the cells with PBS and then counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.[5][11]

-

Mounting and Imaging: Wash the coverslips a final time with PBS and mount them onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope. Acquire images using consistent settings across all experimental groups to allow for comparative analysis of fluorescence intensity and stress fiber organization.[11]

Western Blotting for Proteins in the Rho/ROCK Pathway

This protocol outlines the key steps for quantifying changes in the expression of proteins involved in or affected by the Rho/ROCK pathway following Fasudil treatment.[4][11]

-

Cell Lysis and Protein Extraction: Culture and treat cells with Fasudil as described above. After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., RhoA, ROCK, phospho-MLC, Arp2/3, WASP, WAVE2) overnight at 4°C.[4][11]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST to remove unbound primary antibodies. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Signal Detection and Analysis: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.[11]

Cell Migration Assay (Transwell Assay)

This method, also known as a Boyden chamber assay, is widely used to assess the effect of compounds on cell migration.[4][8]

-

Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for several hours to minimize baseline migration.

-

Assay Setup: Use Transwell inserts with a porous membrane (e.g., 8 µm pore size). In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[8]

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the desired concentration of Fasudil or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.[8]

-

Incubation: Incubate the plates at 37°C in a humidified incubator for a period that allows for measurable migration (e.g., 6-24 hours), which may need to be optimized for the specific cell type.[8]

-

Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the lower surface of the membrane with a fixative such as methanol or paraformaldehyde. Stain the migrated cells with a dye like crystal violet or DAPI.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated cells. The results are typically expressed as the number of migrated cells per field or as a percentage of the control.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Fasudil inhibits ROCK, preventing actin-myosin interaction and stress fiber formation.

Caption: Workflow for studying Fasudil's effects on the actin cytoskeleton.

References

- 1. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 2. Inhibition of Rho-Kinase by Fasudil Suppresses Formation and Progression of Experimental Abdominal Aortic Aneurysms | PLOS One [journals.plos.org]

- 3. Fasudil - Wikipedia [en.wikipedia.org]

- 4. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Making sure you're not a bot! [academiccommons.columbia.edu]

- 10. The Rho kinase inhibitor Fasudil up-regulates astrocytic glutamate transport subsequent to actin remodelling in murine cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of fasudil on growth, adhesion, invasion, and migration of 95D lung carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]

Fasudil dihydrochloride as a selective ROCK2 inhibitor

An In-depth Technical Guide to Fasudil Dihydrochloride as a Selective ROCK2 Inhibitor

Introduction

This compound, also known as HA-1077, is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4][5] The therapeutic effects of Fasudil are primarily attributed to its inhibition of the RhoA/ROCK signaling pathway, a critical regulator of numerous cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[6][7]

There are two highly homologous isoforms of ROCK: ROCK1 (ROKβ) and ROCK2 (ROKα).[8] While both are downstream effectors of the small GTPase RhoA, they exhibit some non-redundant functions and differential tissue expression, with ROCK2 being more prominent in the brain and heart.[9] Fasudil, while often described as a pan-ROCK inhibitor, demonstrates a notable selectivity for ROCK2 over ROCK1.[10]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative selectivity profile, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals working in kinase inhibition and related therapeutic areas.

Mechanism of Action

Fasudil exerts its pharmacological effects by inhibiting the Rho-kinase (ROCK) enzyme.[11] It functions as an ATP-competitive inhibitor, targeting the kinase domain of both ROCK1 and ROCK2.[8] By blocking the action of ROCK, Fasudil prevents the phosphorylation of its key downstream substrates, thereby modulating critical cellular functions.

The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility. When activated by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates multiple substrates to promote cellular contraction and cytoskeletal reorganization:

-

Myosin Light Chain Phosphatase (MYPT1): ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase (MYPT1), which inhibits the phosphatase's activity.[3][6][8] This leads to a net increase in the phosphorylation of MLC.

-

Myosin Light Chain (MLC): Increased MLC phosphorylation directly activates myosin ATPase, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and stress fiber formation.[6][12]

-

LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[8][13] This leads to the stabilization of actin filaments.

By inhibiting ROCK, Fasudil disrupts this cascade, leading to a decrease in MLC phosphorylation and promoting smooth muscle relaxation.[6] This vasodilatory effect is the basis for its use in treating cerebral vasospasm.[6][7] Additionally, ROCK inhibition by Fasudil has been linked to neuroprotective, anti-inflammatory, and anti-fibrotic effects.[6][14]

Quantitative Inhibitor Selectivity Profile

While Fasudil inhibits both ROCK isoforms, biochemical assays reveal a preferential inhibition of ROCK2. Its selectivity has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against a panel of kinases.

| Target Kinase | IC50 (µM) | Ki (µM) |

| ROCK2 | 0.158[1], 1.9[2][10][15] | - |

| ROCK1 | 10.7[10] | 0.33[1][8] |

| Protein Kinase A (PKA) | 4.58[1] | 1.6[16] |

| Protein Kinase C (PKC) | 12.30[1] | 3.3[16] |

| Protein Kinase G (PKG) | 1.65[1] | 1.6[16] |

| Myosin Light Chain Kinase (MLCK) | 95[10] | 36[16] |

| Protein Kinase C-Related Kinase 2 (PRK2) | 4[2][15] | - |

| Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) | 5[2][15] | - |

Note: Discrepancies in reported IC50 values can arise from differences in experimental conditions, such as ATP concentration and substrate used in the kinase assay.

The data demonstrates that Fasudil is significantly more potent against ROCK2 compared to ROCK1 and other related kinases like PKA, PKC, and MLCK, establishing its profile as a selective ROCK2 inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of Fasudil's activity.

Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of Fasudil.

Caption: Generalized workflow for an in vitro biochemical kinase inhibition assay.

Caption: Workflow for a cell-based Western blot assay to measure ROCK inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of Fasudil for ROCK2 using a luminescence-based assay format.

1. Reagents and Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase substrate (e.g., recombinant MYPT1 or a synthetic peptide)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP solution

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes and a plate reader with luminescence detection

2. Procedure:

-

Compound Dilution: Prepare a serial dilution of Fasudil in the kinase assay buffer. Start from a high concentration (e.g., 100 µM) and perform 10-point, 3-fold serial dilutions. Include a "no inhibitor" (DMSO vehicle) control.

-

Enzyme/Substrate Preparation: Dilute the ROCK2 enzyme and substrate to their final desired concentrations in the kinase assay buffer.

-

Assay Plate Setup: To each well of the assay plate, add 5 µL of the diluted Fasudil or vehicle control.

-

Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mixture to each well.

-

Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for ROCK2, if known.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of ADP-Glo™ Reagent followed by Kinase Detection Reagent.

-

Measurement: After a final incubation period, measure the luminescence signal using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of Fasudil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blot for Phospho-MYPT1

This protocol details a method to assess Fasudil's ability to inhibit ROCK activity in a cellular context by measuring the phosphorylation of its substrate, MYPT1.[17]

1. Reagents and Materials:

-

Human vascular smooth muscle cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-MYPT1 (Thr853), Rabbit anti-total MYPT1, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

2. Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow until they reach 80-90% confluency.

-

Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with increasing concentrations of Fasudil (e.g., 0, 0.1, 1, 10, 30 µM) for 1-2 hours. If applicable, add a known ROCK activator (e.g., LPA) for the final 15-30 minutes of incubation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for each sample (e.g., 20 µg per lane) and run on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for phospho-MYPT1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total MYPT1 and a loading control like GAPDH.

-

Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phospho-MYPT1 to total MYPT1 for each condition.

In Vivo Animal Study: Myocardial Ischemia/Reperfusion Model

This protocol provides a general framework for evaluating the cardioprotective effects of Fasudil in a rat model of myocardial ischemia/reperfusion (I/R) injury.[18][19]

1. Animals and Grouping:

-

Use adult male Sprague-Dawley rats (250-300g).

-

Randomly divide animals into groups (n=8-10 per group): Sham, I/R Control (vehicle), and Fasudil-treated I/R.

2. Experimental Procedure:

-

Anesthesia and Surgery: Anesthetize the rats (e.g., with sodium pentobarbital). Intubate and ventilate the animals. Perform a left thoracotomy to expose the heart.

-

Ischemia Induction: Place a suture around the left anterior descending (LAD) coronary artery. In the I/R and Fasudil groups, tighten the suture to induce ischemia for a set period (e.g., 30 minutes).

-

Drug Administration: Administer Fasudil (e.g., 10 mg/kg) or vehicle (saline) via intravenous injection a few minutes before the reperfusion period.[1]

-

Reperfusion: Release the suture to allow for reperfusion of the coronary artery for a defined duration (e.g., 2 hours).

-

Sham Operation: In the Sham group, perform the same surgical procedure but do not ligate the LAD artery.

-

Endpoint Analysis:

-

Infarct Size Measurement: At the end of reperfusion, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk. Excise the heart, slice it, and incubate the slices in triphenyltetrazolium chloride (TTC) to distinguish viable (red) from infarcted (pale) tissue. Measure the areas digitally to calculate the infarct size as a percentage of the area at risk.

-

Cardiac Enzyme Measurement: Collect blood samples to measure levels of cardiac enzymes like creatine kinase-MB (CK-MB) and cardiac troponin T (cTnT) as markers of myocardial injury.[18]

-

3. Statistical Analysis:

-

Analyze data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to compare differences between the groups. A p-value < 0.05 is typically considered significant.

Therapeutic Applications and Clinical Context

Fasudil is clinically approved for cerebral vasospasm, but its role as a ROCK inhibitor has prompted investigation into a wide range of other diseases.[4][5] Clinical trials are actively exploring its efficacy in conditions where ROCK signaling is pathologically upregulated:

-

Cardiovascular Diseases: Fasudil has been studied for its potential to treat pulmonary arterial hypertension, stable angina, and to provide cardioprotection against ischemia/reperfusion injury.[4][7][14]

-

Neurodegenerative Disorders: The neuroprotective and pro-regenerative effects of ROCK inhibition make Fasudil a candidate for diseases like amyotrophic lateral sclerosis (ALS), Parkinson's disease, and stroke.[5][11][20][21][22] Several clinical trials in these areas are ongoing or have been completed.[21][22][23]

-

Fibrotic Diseases: By modulating pathways involved in the production of extracellular matrix, Fasudil shows potential in treating fibrotic conditions.[6]

Conclusion

This compound is a well-established, clinically used vasodilator that functions as a potent and selective inhibitor of ROCK2. Its mechanism of action, centered on the competitive inhibition of the ATP-binding site within the kinase domain, leads to the modulation of numerous downstream cellular processes governed by the RhoA/ROCK pathway. The quantitative data clearly supports its selectivity for ROCK2 over ROCK1 and other kinases, making it a valuable tool for both basic research and clinical applications. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the nuanced roles of ROCK signaling and the therapeutic potential of its inhibition. As clinical research continues to expand, Fasudil and its active metabolite, hydroxyfasudil, may offer new therapeutic strategies for a variety of cardiovascular, neurological, and fibrotic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. Fasudil - Wikipedia [en.wikipedia.org]

- 4. What is Fasudil Hydrochloride Hydrate used for? [synapse.patsnap.com]

- 5. Applications and Side Effects of Fasudil Hydrochloride_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]

- 15. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]

- 16. selleckchem.com [selleckchem.com]

- 17. scispace.com [scispace.com]

- 18. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. alsnewstoday.com [alsnewstoday.com]

Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of Fasudil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil dihydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has garnered significant attention for its neuroprotective properties across a spectrum of neurodegenerative diseases. Initially approved for cerebral vasospasm, its therapeutic reach is expanding, with preclinical and clinical studies highlighting its potential in Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and therapeutic promise of Fasudil. We delve into the core signaling pathways modulated by Fasudil, present detailed experimental protocols for its evaluation, and summarize key quantitative outcomes from pivotal studies. This document serves as a comprehensive resource for researchers and drug development professionals investigating Fasudil as a neuroprotective agent.

Introduction: The Promise of ROCK Inhibition in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is the aberrant activation of the RhoA/ROCK signaling pathway, which plays a crucial role in neuronal apoptosis, axonal retraction, and neuroinflammation.[1][2] this compound and its active metabolite, hydroxyfasudil, act as potent inhibitors of ROCK1 and ROCK2, thereby mitigating these detrimental processes.[3] Preclinical evidence strongly suggests that Fasudil confers neuroprotection through multiple mechanisms, including the suppression of neuroinflammation, reduction of oxidative stress, and maintenance of blood-brain barrier integrity.[1][4][5] This guide will systematically dissect these neuroprotective actions.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

The primary mechanism through which Fasudil exerts its neuroprotective effects is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).

-

The Canonical RhoA/ROCK Pathway: The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, a serine/threonine kinase, then phosphorylates numerous downstream substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS) of myosin phosphatase. This leads to increased actin-myosin contractility, resulting in neurite retraction and inhibition of axonal growth.

-

Fasudil's Intervention: Fasudil competitively binds to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets. This inhibition of ROCK activity leads to a reduction in actin-myosin contractility, promoting neurite outgrowth and axonal regeneration.[2]

Key Signaling Pathways Modulated by Fasudil

Beyond its core effect on the RhoA/ROCK pathway, Fasudil's neuroprotective properties are mediated through its influence on several interconnected signaling cascades.

The PTEN/Akt Survival Pathway

In neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS), ROCK activation can lead to the phosphorylation of Phosphatase and Tensin Homolog (PTEN).[6] Phosphorylated PTEN inhibits the pro-survival PI3K/Akt pathway, leading to neuronal apoptosis. Fasudil, by inhibiting ROCK, prevents PTEN phosphorylation, thereby promoting Akt activation and enhancing neuronal survival.[6]

PI3K/Akt and Wnt/β-catenin Pathways in Parkinson's Disease

In models of Parkinson's disease, Fasudil has been shown to afford neuroprotection by activating the PI3K/Akt and Wnt/β-catenin signaling pathways.[7] This leads to an increase in the expression of neurotrophic factors and a reduction in neuroinflammation.[7]

The ROCK-PPARα-NOX Axis in Cerebral Ischemia

Following cerebral ischemia-reperfusion injury, Fasudil's neuroprotective effect is dependent on the activation of peroxisome proliferator-activated receptor-α (PPARα).[8] By inhibiting ROCK, Fasudil increases PPARα expression, which in turn inhibits NADPH oxidase (NOX) activity and reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage.[8][9]

Quantitative Data on the Neuroprotective Efficacy of Fasudil

The neuroprotective effects of Fasudil have been quantified in various preclinical models of neurodegenerative diseases. The following tables summarize key findings.

Table 1: Efficacy of Fasudil in Alzheimer's Disease Models

| Animal Model | Fasudil Dose | Key Findings | Reference |

| Aβ1-42 injected rats | 5 and 10 mg/kg/day, i.p. | Significantly improved spatial learning and memory in the Morris water maze. Attenuated neuronal loss and injury in the hippocampus. Reduced levels of IL-1β and TNF-α. | [10] |

| APP/PS1 transgenic mice | 10 mg/kg/day | Improved cognition, decreased hippocampal neuron death, and reduced inflammatory markers (IL-1β, TNF-α, NF-κB). | [11] |

| 3xTG-AD mice | Not specified | Reversed gene expression changes associated with neurodegenerative diseases. | [3][12] |

Table 2: Efficacy of Fasudil in Parkinson's Disease Models

| Animal Model | Fasudil Dose | Key Findings | Reference |

| MPTP-induced mice | Not specified | Increased the number of tyrosine hydroxylase (TH) positive neurons. Improved motor performance in the pole test. Reduced levels of IL-1β and TNF-α. | [7] |

| α-Synuclein A53T transgenic mice | Not specified | Improved motor and cognitive functions. Reduced α-synuclein pathology in the midbrain. | [1][5] |

Table 3: Efficacy of Fasudil in ALS Models

| Animal Model | Fasudil Dose | Key Findings | Reference |

| SOD1G93A transgenic mice | 30 and 100 mg/kg/day in drinking water | Slowed disease progression, increased survival time, and reduced motor neuron loss. | [6] |

| SOD1G93A transgenic mice (symptomatic treatment) | 30 and 100 mg/kg/day, oral | Significantly improved motor behavior in male mice. | [13] |

Table 4: Efficacy of Fasudil in Stroke Models

| Animal Model | Fasudil Dose | Key Findings | Reference |

| MCAO rats | 10 mg/kg, i.p. | Improved neurological functions and decreased infarction size. | [3] |

| Gerbils with transient cerebral ischemia | 10 mg/kg, i.p. | Significantly protected against ischemia-induced delayed neuronal death. | [14] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the neuroprotective properties of Fasudil.

Animal Models of Neurodegenerative Diseases

-

MPTP-Induced Parkinson's Disease Model: C57BL/6 mice are intraperitoneally injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common subacute regimen involves daily injections for 5-7 days with escalating doses (e.g., starting at 15 mg/kg and increasing to 25-30 mg/kg).[7][15] This leads to the selective degeneration of dopaminergic neurons in the substantia nigra. Fasudil treatment is typically initiated after the MPTP administration period.[7]

-

Intracerebroventricular (ICV) Aβ1-42 Injection Model of Alzheimer's Disease: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A cannula is implanted into the lateral ventricle. Aggregated amyloid-beta (Aβ)1-42 peptide is then injected to induce Alzheimer's-like pathology, including cognitive deficits and neuroinflammation.[10][16] Fasudil administration can be initiated before or after the Aβ injection.

-

SOD1G93A Transgenic Mouse Model of ALS: These mice overexpress a mutant form of human superoxide dismutase 1 (SOD1), leading to progressive motor neuron degeneration and paralysis.[6][17] Fasudil is typically administered in the drinking water, either presymptomatically or after disease onset, to assess its effects on disease progression and survival.[6][13]

-

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke: In rodents, transient focal cerebral ischemia is induced by inserting a filament into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 60-90 minutes), followed by reperfusion.[3][18] Fasudil is often administered shortly before or after reperfusion to evaluate its neuroprotective effects against ischemic injury.[3]

Behavioral Assessments

-

Morris Water Maze (for Alzheimer's Disease): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.[19][20]

-

Rotarod Test (for Parkinson's Disease and ALS): This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. This is a common method to assess motor deficits in models of Parkinson's disease and ALS.[5]

-

Pole Test (for Parkinson's Disease): Mice are placed head-up on top of a vertical pole. The time to turn downward and the time to descend are measured as indicators of bradykinesia.[7]

Histological and Biochemical Analyses

-

Immunohistochemistry (IHC): Brain sections are stained with specific antibodies to visualize and quantify neuronal populations (e.g., tyrosine hydroxylase [TH] for dopaminergic neurons, NeuN for mature neurons) and glial cells (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of specific proteins, such as pro-inflammatory cytokines (e.g., IL-1β, TNF-α), are quantified in brain tissue homogenates.[21][22]

-

Western Blotting: This technique is used to measure the expression levels of proteins involved in key signaling pathways (e.g., ROCK, PTEN, Akt, PI3K, Wnt, β-catenin). Brain tissue is homogenized, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Conclusion and Future Directions

This compound presents a compelling therapeutic candidate for a range of neurodegenerative diseases. Its multifaceted mechanism of action, centered on the inhibition of the Rho/ROCK pathway and modulation of critical downstream signaling cascades, offers a robust rationale for its neuroprotective effects. The extensive preclinical data summarized in this guide provide a strong foundation for its continued investigation.

Future research should focus on several key areas:

-

Clinical Trials: While some clinical trials have been conducted, larger, well-controlled studies are needed to definitively establish the efficacy and safety of Fasudil in various neurodegenerative patient populations.[4][23][24]

-

Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic response to Fasudil will be crucial for optimizing treatment strategies and patient selection.

-

Combination Therapies: Investigating the synergistic effects of Fasudil with other neuroprotective agents could lead to more effective treatment paradigms.

-

Long-term Safety: While short-term use appears to be well-tolerated, the long-term safety profile of Fasudil in chronic neurodegenerative conditions requires further evaluation.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fasudil attenuates aggregation of α-synuclein in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fasudil as a Novel Therapeutic for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 9. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. mdpi.com [mdpi.com]

- 13. Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wide therapeutic time window for fasudil neuroprotection against ischemia-induced delayed neuronal death in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An intracerebroventricular injection of AΒ (1-42) modifies temporal profiles of spatial memory performance and oxidative status in the temporal cortex rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ane.pl [ane.pl]

- 22. Fasudil regulates T cell responses through polarization of BV-2 cells in mice experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

Fasudil Dihydrochloride: A Technical Guide to its Molecular Characteristics and Biological Activity